molecular formula C13H9N3OS B077125 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 14133-23-4

2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B077125
CAS No.: 14133-23-4
M. Wt: 255.3 g/mol
InChI Key: ZWIFJDMIIROEBY-UHFFFAOYSA-N
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Description

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiourea and benzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as potassium carbonate, in an organic solvent like ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings .

Scientific Research Applications

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its anticancer, antibacterial, and antifungal properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the mercapto group, which can undergo various chemical modifications, enhancing its versatility in chemical synthesis and biological applications. Additionally, the phenyl group contributes to its distinct pharmacological profile, differentiating it from other similar compounds .

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)9-5-2-1-3-6-9/h1-8H,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIFJDMIIROEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526263
Record name 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14133-23-4
Record name 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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